molecular formula C13H9N3O2 B12607590 2-(2-Cyanoanilino)pyridine-3-carboxylic acid CAS No. 651046-26-3

2-(2-Cyanoanilino)pyridine-3-carboxylic acid

Cat. No.: B12607590
CAS No.: 651046-26-3
M. Wt: 239.23 g/mol
InChI Key: GPFUGTXKIRSTGO-UHFFFAOYSA-N
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Description

2-(2-Cyanoanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group attached to an aniline moiety, which is further connected to a pyridine ring with a carboxylic acid group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.

    Reduction of Nitro Group: The nitro group in 2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminoaniline.

    Formation of Cyano Group: 2-aminoaniline is then reacted with cyanogen bromide to introduce the cyano group, forming 2-cyanoaniline.

    Coupling with Pyridine-3-carboxylic Acid: Finally, 2-cyanoaniline is coupled with pyridine-3-carboxylic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

2-(2-Cyanoanilino)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the carboxylic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: 2-Pyridinecarboxylic acid, known for its role in metal ion chelation.

    Nicotinic Acid:

    Isonicotinic Acid: 4-Pyridinecarboxylic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

Uniqueness

2-(2-Cyanoanilino)pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridinecarboxylic acids, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

651046-26-3

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

2-(2-cyanoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c14-8-9-4-1-2-6-11(9)16-12-10(13(17)18)5-3-7-15-12/h1-7H,(H,15,16)(H,17,18)

InChI Key

GPFUGTXKIRSTGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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